2-Boc-amino-6-chloro-nicotinic acid
Overview
Description
2-Boc-amino-6-chloro-nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-6-chloro-nicotinic acid typically involves the protection of the amino group with a Boc group, followed by chlorination of the nicotinic acid. One common method involves the following steps:
Protection of the Amino Group: The amino group of nicotinic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to yield the Boc-protected amino nicotinic acid.
Chlorination: The Boc-protected amino nicotinic acid is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Boc-amino-6-chloro-nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Products include various substituted nicotinic acids depending on the nucleophile used.
Deprotection Reactions: The major product is 6-chloro-nicotinic acid with a free amino group.
Coupling Reactions: Products are typically biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-Boc-amino-6-chloro-nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Boc-amino-6-chloro-nicotinic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc group can influence the compound’s solubility and stability, while the chlorine atom can affect its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloro-nicotinic acid: Lacks the Boc protection, making it more reactive but less stable.
2-Boc-amino-5-chloro-nicotinic acid: Similar structure but with the chlorine atom in a different position, leading to different reactivity and properties.
2-Boc-amino-6-bromo-nicotinic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
2-Boc-amino-6-chloro-nicotinic acid is unique due to the combination of the Boc-protected amino group and the chlorine atom, which provides a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQPHEBAPHGVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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